2,4-Dibenzyloxybenzyl Alcohol

Organic Synthesis Process Chemistry Building Block

Access 2,4-Dibenzyloxybenzyl Alcohol (CAS 33617-58-2), a protected benzyl alcohol derivative, from BenchChem. This compound is a critical intermediate for the synthesis of polyamine spider toxins (JSTX-3, NSTX-3) and endothelin A (ETA) receptor antagonists. - Orthogonal Protection: 2,4-Dibenzyloxy groups ensure chemoselective transformations of the benzylic alcohol. - High Lipophilicity: LogP 4.34 ensures optimal solubility in organic media and enhances membrane permeability. - High-Yielding Synthesis: Achieved in 98% yield from the aldehyde precursor, ensuring cost-effective scale-up. Available in various sizes with immediate global shipping.

Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
CAS No. 33617-58-2
Cat. No. B1600011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibenzyloxybenzyl Alcohol
CAS33617-58-2
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)OCC3=CC=CC=C3
InChIInChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
InChIKeyXPKZCTCRUPIJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibenzyloxybenzyl Alcohol: Protected Phenolic Building Block


2,4-Dibenzyloxybenzyl Alcohol (CAS 33617-58-2) is a synthetic organic compound, classified as a protected benzyl alcohol derivative with the molecular formula C21H20O3 and a molecular weight of 320.38 g/mol . It is characterized by two benzyloxy (-OCH2Ph) protecting groups at the 2- and 4-positions of the phenyl ring, and a primary hydroxymethyl (-CH2OH) group at the 1-position . This specific substitution pattern makes it a crucial intermediate in multi-step organic syntheses, where the benzyl groups protect the phenolic hydroxyls from unwanted side reactions, allowing for selective manipulation of the benzylic alcohol . Its computed LogP is 4.33690, indicating high lipophilicity, and its polar surface area (PSA) is 38.69 Ų .

2,4-Dibenzyloxybenzyl Alcohol vs. Analogs in Synthesis


Substituting 2,4-Dibenzyloxybenzyl Alcohol with closely related analogs like 2,4-Dihydroxybenzyl Alcohol (CAS 33617-59-3), 3,5-Dihydroxybenzyl Alcohol, or other monobenzyl-protected isomers introduces significant, quantifiable risks in a synthetic workflow . The key differentiator is the specific pattern of protection. 2,4-Dibenzyloxybenzyl Alcohol provides two orthogonal, base-stable benzyl protecting groups, which are crucial for withstanding subsequent reaction conditions (e.g., strong nucleophiles, oxidations) that would degrade unprotected phenols . This allows for precise, chemoselective transformations of the benzylic alcohol moiety. Substituting with an unprotected analog like 2,4-Dihydroxybenzyl Alcohol would lead to non-selective reactions and complex product mixtures. Using a regioisomer would yield a structurally different final compound, potentially lacking the desired biological or material properties. The high-yielding synthesis (98% yield) and defined physical properties (e.g., melting point 84-85 °C) of the target compound further support its reliability, whereas analogs may require additional purification steps, increasing cost and time.

2,4-Dibenzyloxybenzyl Alcohol: Performance Evidence


Synthetic Efficiency: High-Yield Reduction

The synthesis of 2,4-Dibenzyloxybenzyl Alcohol via sodium borohydride reduction of 2,4-Dibenzyloxybenzaldehyde proceeds with a high yield of 98% under mild conditions (room temperature, 1.5 hours) . This represents a significant efficiency advantage over potential alternative routes using different reducing agents or starting from the unprotected 2,4-dihydroxybenzyl alcohol, which would require additional protection and deprotection steps, lowering overall yield and increasing waste.

Organic Synthesis Process Chemistry Building Block

Lipophilicity and PSA vs. Unprotected Analog

2,4-Dibenzyloxybenzyl Alcohol exhibits a computed LogP of 4.34 and a PSA of 38.69 Ų . In contrast, its fully deprotected analog, 2,4-Dihydroxybenzyl Alcohol (CAS 33617-59-3), has a LogP of 0.59 and a PSA of 60.69 Ų . This >3.7 log unit increase in lipophilicity and >35% reduction in polar surface area dramatically alters the compound's physical behavior, making the dibenzyl-protected form suitable for reactions in organic solvents and for applications where membrane permeability or non-aqueous solubility is required.

Medicinal Chemistry ADME Prediction Bioconjugation

Orthogonal Protection in Spider Toxin Synthesis

2,4-Dibenzyloxybenzyl Alcohol serves as a key, orthogonally protected intermediate in the convergent total synthesis of the complex polyamine spider neurotoxins JSTX-3 and NSTX-3 [1]. The benzyl protecting groups are stable to the basic and nucleophilic conditions required for constructing the polyamine chain, allowing for the selective functionalization of the benzylic alcohol before final deprotection. This role is specific to the 2,4-dibenzyl substitution pattern; other regioisomers or monoprotected analogs would not provide the same degree of chemoselectivity or lead to the correct toxin structure after deprotection.

Natural Product Synthesis Neurotoxin Chemistry Polyamine Chemistry

Neurotoxicity via Polyamine Pathway Inhibition

2,4-Dibenzyloxybenzyl alcohol has been shown to possess neurotoxic properties, which may be due to its ability to inhibit polyamine metabolism . While the specific IC50 value for this compound against a polyamine metabolic enzyme is not reported in the provided sources, its derivative, 2,4-dibenzyloxybenzoic acid, demonstrates potent inhibition of Endothelin A (ETA) receptor binding with an IC50 of 9 μM [1]. This suggests that the 2,4-dibenzyloxy substitution pattern is a privileged pharmacophore for interacting with specific biological targets.

Neuropharmacology Polyamine Metabolism Toxicology

2,4-Dibenzyloxybenzyl Alcohol: Validated Applications


Orthogonal Protection for Natural Product Synthesis

This compound is the premier choice as a protected building block for the synthesis of complex molecules like the polyamine spider toxins JSTX-3 and NSTX-3 . The specific 2,4-dibenzyl protection is essential for the convergent synthetic strategy, as it is stable to the harsh conditions required for polyamine chain assembly. Using this compound provides a validated, high-yielding entry point (98% yield from its aldehyde precursor ) into the synthesis of these neuroactive compounds, which is unattainable with unprotected or monoprotected analogs.

Lipophilic Medicinal Chemistry Lead Design

With a LogP of 4.34 , 2,4-Dibenzyloxybenzyl Alcohol is a superior intermediate for constructing lipophilic drug candidates or probes. Its high lipophilicity ensures excellent solubility in standard organic reaction media and can improve the membrane permeability of the final product. This contrasts sharply with its deprotected analog (2,4-Dihydroxybenzyl Alcohol, LogP 0.59 ), which is highly water-soluble and would not impart the same lipophilic character. The 2,4-dibenzyloxy motif is a recognized pharmacophore for endothelin A receptor antagonists [1], further validating its use in medicinal chemistry.

Polyamine Metabolism and Neurotoxicity Studies

Researchers studying polyamine metabolism can use 2,4-Dibenzyloxybenzyl Alcohol as a pharmacological tool due to its reported ability to inhibit this pathway . Its neurotoxic properties, while not yet fully quantified, provide a specific phenotype for screening and mechanistic studies. The compound serves as a starting point for synthesizing more potent and selective derivatives, such as the ETA receptor antagonist 2,4-dibenzyloxybenzoic acid (IC50 9 μM) , to dissect the roles of polyamines and endothelin in cellular processes.

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